N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-yl)-N-[2-(Diethylamino)ethyl]Thiophene-2-Carboxamide Hydrochloride is a structurally complex molecule featuring:
- A benzothiazole core substituted with chloro (Cl) and methoxy (OCH₃) groups at positions 7 and 4, respectively.
- A thiophene-2-carboxamide moiety linked to the benzothiazole via an N-alkyl chain containing a diethylaminoethyl group.
- A hydrochloride salt formulation, enhancing solubility in polar solvents.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S2.ClH/c1-4-22(5-2)10-11-23(18(24)15-7-6-12-26-15)19-21-16-14(25-3)9-8-13(20)17(16)27-19;/h6-9,12H,4-5,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDHWZUFFUJSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include chlorinating agents, methoxylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and consistency in product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison with Evidence-Based Compounds
Key Observations :
- The target’s benzothiazole core differs from the thiazolidinone () and triazole-thione () scaffolds, which may influence electronic properties and binding interactions.
- The diethylaminoethyl group introduces a basic tertiary amine absent in and compounds, likely improving aqueous solubility as a hydrochloride salt.
- Substituents like 7-Cl and 4-OCH₃ on the benzothiazole mirror halogenated and electron-donating groups in (e.g., compound 9: 4-chlorobenzylidene) and (e.g., Br/Cl-substituted sulfonyl groups), which are known to modulate bioactivity and stability .
Physicochemical Properties
Table 3: Physical and Spectral Data
Analysis :
- The diethylaminoethyl group would produce distinct ¹H-NMR signals (e.g., δ 1.0–1.5 ppm for CH₃, δ 2.5–3.5 ppm for N-CH₂) absent in compared compounds.
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and antimicrobial studies. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 487.97 g/mol. The structure features a benzothiazole moiety, which is known for its diverse pharmacological properties.
Anticancer Activity
Mechanism of Action:
Benzothiazole derivatives, including this compound, have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific kinases involved in cancer progression.
In Vitro Studies:
Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 24.15 µM, indicating moderate potency against this cell line.
- HeLa (cervical cancer) : Similar studies reported IC50 values ranging from 26.43 to 38.85 µM against HeLa cells .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
Recent studies have also evaluated the antimicrobial properties of benzothiazole derivatives. The compound exhibits notable activity against various pathogens, including bacteria and fungi.
Mechanism of Action:
The antimicrobial effect is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways.
In Vitro Studies:
The compound has shown promising results in inhibiting the growth of several bacterial strains and fungi, with minimum inhibitory concentration (MIC) values often reported below 10 µM .
Case Studies
-
Anticancer Efficacy in Animal Models:
In vivo studies using murine models have demonstrated that administration of the compound significantly reduces tumor size in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 50% compared to controls after four weeks of treatment . -
Synergistic Effects with Chemotherapy:
A combination study indicated that when used alongside doxorubicin, the compound enhances the anticancer efficacy while reducing the side effects associated with high doses of doxorubicin in MDA-MB-231 breast cancer cells .
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of this compound?
To optimize synthesis, consider multistep protocols involving thiazole and thiophene intermediates. For example, ethanol-mediated reactions under reflux (70–80°C) often yield 45–70% efficiency for analogous benzothiazole-carboxamide derivatives, as demonstrated in the synthesis of structurally similar compounds . Key steps include:
- Nucleophilic substitution for introducing the diethylaminoethyl group.
- Amide coupling using carbodiimide-based reagents (e.g., DCC or EDC) to link the benzothiazole and thiophene moieties.
- Purification via flash chromatography (ethyl acetate/hexane gradients) to isolate the hydrochloride salt .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
Combine ¹H/¹³C NMR and FT-IR to confirm functional groups:
- NMR : Look for signals corresponding to the methoxy group (~δ 3.8–4.0 ppm for –OCH₃) and the diethylaminoethyl chain (δ 1.0–1.2 ppm for –CH₂CH₃ and δ 2.5–3.0 ppm for –N–CH₂–).
- IR : Stretching vibrations for C=O (amide I band, ~1650–1680 cm⁻¹) and C–S (thiophene/thiazole, ~650–750 cm⁻¹) .
- Mass spectrometry (HRMS) can confirm molecular weight (e.g., M+H⁺ peak for C₂₀H₂₃ClN₄O₂S₂·HCl).
Q. What solvent systems are effective for solubility and stability studies?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s ionic hydrochloride form. For stability:
- Avoid aqueous solutions at extreme pH (risk of hydrolysis of the thiophene-carboxamide bond).
- Store in anhydrous conditions at –20°C to prevent degradation .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected byproducts be investigated?
- LC-MS/MS : Identify byproduct masses and fragmentation patterns. For example, demethylation of the methoxy group or thiazole ring opening may occur under harsh conditions.
- DFT calculations : Model reaction pathways to predict intermediates (e.g., transition states for nucleophilic attack on the benzothiazole core) .
- Isolation via preparative HPLC : Characterize byproducts structurally to refine synthetic protocols .
Q. What strategies resolve contradictions in bioactivity data across assays?
- Dose-response normalization : Account for variations in cell permeability (e.g., use logP values to correlate hydrophobicity with activity).
- Control for counterion effects : Compare hydrochloride salt vs. free base bioactivity (diethylaminoethyl group’s protonation state may influence receptor binding) .
- Replicate under standardized conditions : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement .
Q. How can computational modeling guide SAR studies for this compound?
- Molecular docking : Map interactions between the benzothiazole-thiophene core and target proteins (e.g., kinases or GPCRs).
- QSAR models : Train regression models using descriptors like molar refractivity, H-bond donors/acceptors, and topological polar surface area (TPSA) to predict activity .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reducing hERG liability via diethylaminoethyl chain modification) .
Q. What experimental designs mitigate variability in fluorescence-based assays?
- Orthogonal validation : Pair spectrofluorometric data (e.g., emission at λex = 280 nm) with HPLC quantification to rule out matrix interference .
- Design of Experiments (DoE) : Apply factorial designs to test variables (pH, temperature, excipients) and identify critical parameters .
- Internal standards : Use structurally similar fluorophores (e.g., coumarin derivatives) to normalize intensity measurements .
Methodological Considerations
Q. How to integrate theoretical frameworks into mechanistic studies?
- Link to conceptual models : For example, use frontier molecular orbital (FMO) theory to explain regioselectivity in electrophilic substitution reactions on the benzothiazole ring .
- Validate hypotheses iteratively : Combine computational predictions (e.g., reaction barrier heights) with experimental kinetics data (Arrhenius plots) .
Q. What advanced separation techniques improve purity for crystallography?
- Membrane-based filtration : Remove low-molecular-weight impurities using tangential flow filtration (TFF) with 3–5 kDa membranes .
- Crystallization optimization : Screen solvents (e.g., acetonitrile/water mixtures) and additives (e.g., ammonium salts) to enhance crystal lattice formation .
Data Analysis and Reporting
Q. How to statistically analyze heterogeneous datasets in structure-activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
